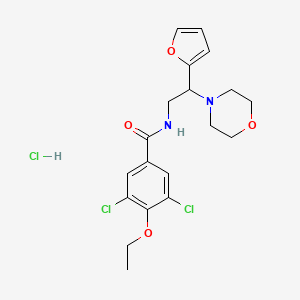

C19H23Cl3N2O4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C19H23Cl3N2O4 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H23Cl3N2O4 typically involves multi-step organic reactions. One common approach is the condensation of specific aromatic and aliphatic precursors under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the desired product. For instance, the use of acid or base catalysts can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often involves continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C19H23Cl3N2O4: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

C19H23Cl3N2O4: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: It is utilized in the production of various industrial chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which C19H23Cl3N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

When compared to other similar compounds, C19H23Cl3N2O4 stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include those with slight variations in their molecular structure, such as different substituents or functional groups. These variations can lead to differences in reactivity, biological activity, and potential applications. Some similar compounds include:

- C18H21Cl3N2O4

- C19H22Cl2N2O4

- C20H24Cl3N2O4

Each of these compounds has its own set of characteristics that make it suitable for specific applications, highlighting the uniqueness of This compound in various research and industrial contexts.

Biological Activity

The compound with the molecular formula C19H23Cl3N2O4 is known as Triclocarban (TCC) , a widely used antimicrobial agent primarily found in personal care products such as soaps and body washes. This article explores the biological activity of TCC, focusing on its mechanisms of action, effects on various biological systems, and implications for human health.

Chemical Structure and Properties

Triclocarban is a synthetic compound characterized by its chlorinated aromatic structure, which contributes to its antimicrobial properties. Its chemical structure can be represented as follows:

- Molecular Formula : this compound

- Molecular Weight : 409.76 g/mol

TCC exhibits several biological activities through various mechanisms:

- Endocrine Disruption : TCC has been shown to interact with nuclear hormone receptors, particularly the estrogen receptor (ER) and androgen receptor (AR). In vitro studies indicate that TCC can enhance hormone-dependent gene expression but exhibits minimal agonistic activity on its own. For instance, it enhanced estradiol-dependent activation of ER-responsive genes by up to 2.5-fold in certain concentrations (1-10 μM) .

- Calcium Signaling : TCC has been implicated in calcium signaling pathways through its interaction with the ryanodine receptor (RyR1). It significantly increased the binding of radiolabeled ryanodine to RyR1 and elevated resting cytosolic calcium levels in primary skeletal muscle cells . This suggests a potential role in disrupting calcium homeostasis, which could affect muscle function and other physiological processes.

Antimicrobial Activity

TCC is primarily recognized for its antimicrobial properties, effective against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death. However, concerns have been raised regarding the development of bacterial resistance due to widespread use in consumer products.

Cytotoxicity and Toxicological Concerns

Research has highlighted potential cytotoxic effects associated with TCC exposure. In vitro studies have demonstrated that TCC can induce apoptosis in certain cell lines at higher concentrations. The implications of these findings raise concerns about long-term exposure through personal care products.

Case Studies

Several case studies have documented the biological effects of TCC:

- Case Study on Hormonal Effects : A study involving human cell lines demonstrated that TCC could modulate hormonal signaling pathways, leading to altered gene expression related to reproductive health .

- Case Study on Environmental Impact : Investigations into wastewater treatment plants revealed that TCC is persistent in the environment, leading to bioaccumulation in aquatic organisms. This raises concerns about ecological impacts and potential human exposure through the food chain .

- Case Study on Resistance Development : A longitudinal study observed increasing resistance patterns among bacterial strains exposed to TCC in clinical settings, suggesting a need for reevaluation of its use as an antimicrobial agent .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Hormonal Activity | Enhanced ER and AR activity; minimal agonistic activity alone | Potential endocrine-disrupting effects |

| Calcium Signaling | Increased RyR1 binding; elevated cytosolic calcium levels | Disruption of calcium homeostasis |

| Antimicrobial Resistance | Observed resistance development in bacterial strains | Need for alternative antimicrobial strategies |

| Environmental Persistence | Bioaccumulation in aquatic ecosystems | Ecological risks and human exposure concerns |

Properties

Molecular Formula |

C19H23Cl3N2O4 |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

3,5-dichloro-4-ethoxy-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C19H22Cl2N2O4.ClH/c1-2-26-18-14(20)10-13(11-15(18)21)19(24)22-12-16(17-4-3-7-27-17)23-5-8-25-9-6-23;/h3-4,7,10-11,16H,2,5-6,8-9,12H2,1H3,(H,22,24);1H |

InChI Key |

CEZDEZHNIKOSMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.